N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-13(23)21-14-4-6-16(7-5-14)27(24,25)22-11-8-15(9-12-22)26-18-17(19)3-2-10-20-18/h2-7,10,15H,8-9,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEWUMLHSAZQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects. Once the targets are identified, it will be possible to map out the biochemical pathways involved.
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its mode of action and the biochemical pathways it affects. Without specific information on these aspects, it is difficult to describe the exact results of the compound’s action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperidine/Piperazine Substituents
Key Compounds:
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35)
- Structural Difference : Replaces the 3-chloropyridinyloxy-piperidine with a 4-methylpiperazine.
- Activity : Demonstrates analgesic efficacy comparable to paracetamol, suggesting sulfonamide-linked piperazines enhance central nervous system (CNS) activity .
- Implication : Methylpiperazine may improve solubility but reduce target selectivity compared to the chloropyridine group.
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Structural Difference: Features an unsubstituted piperazine instead of the chloropyridinyloxy-piperidine. Activity: Exhibits anti-hypernociceptive effects in inflammatory pain models, highlighting the role of sulfonamide-piperazine scaffolds in modulating inflammatory pathways .
Table 1: Pharmacological Comparison of Piperidine/Piperazine Derivatives
Analogues with Varying Heterocyclic Moieties
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Structural Difference : Replaces sulfonyl with sulfanyl and substitutes phenyl with 4-methylpyridin-2-yl.
- Implication : Sulfanyl groups may reduce metabolic stability compared to sulfonyl bridges. The methylpyridine could alter pharmacokinetics .
N-Isopropyl-2-(3-(4-(4-(Pyridin-4-yl)piperidin-1-yl)pyrimidin-2-yl)phenoxy)acetamide Structural Difference: Incorporates a pyrimidine-pyridinylpiperidine system instead of chloropyridinyloxy-piperidine. Implication: Pyrimidine rings are common in kinase inhibitors; this substitution may shift activity toward kinase modulation .
Analogues with Simplified or Bulky Substituents
N-[4-(Piperidin-1-ylsulfonyl)phenyl]acetamide (CAS 5702-82-9) Structural Difference: Lacks the chloropyridinyloxy group on piperidine.
N-[4-({4-[5-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide
- Structural Difference : Substitutes chloropyridine with a benzodioxolyl-pyrazole group.
- Implication : The benzodioxole moiety could enhance π-π stacking interactions, favoring binding to aromatic-rich targets (e.g., serotonin receptors) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide, and what reaction conditions are critical for high yields?
- Methodology : The synthesis typically involves multi-step reactions. A common approach includes:
Intermediate preparation : Reacting 3-chloropyridin-2-ol with piperidine derivatives to form the (3-chloropyridin-2-yl)oxy-piperidine intermediate.
Sulfonylation : Introducing the sulfonyl group using sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
Acetamide coupling : Reacting the sulfonated intermediate with 4-aminophenylacetamide using coupling agents like EDC/HOBt in DMF .
- Critical conditions : Temperature control during sulfonylation (<10°C), inert atmosphere (N₂/Ar), and stoichiometric precision to avoid side products.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Analytical workflow :
NMR spectroscopy : ¹H/¹³C NMR to confirm the integration of aromatic protons (δ 7.2–8.1 ppm) and sulfonyl/acetamide groups (δ 2.1–3.5 ppm) .
Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 438.08) and fragmentation patterns .
HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed activity) be systematically resolved?
- Approach :
Assay standardization : Compare protocols for variations in buffer pH, incubation time, or enzyme isoforms (e.g., kinase vs. phosphatase).
Structural analogs : Test derivatives (e.g., replacing 3-chloropyridinyl with 4-methylpyridinyl) to isolate substituent effects .
Molecular docking : Perform in silico simulations to identify binding site conflicts (e.g., steric hindrance from the sulfonyl group) .
- Example : A study found discrepancies in IC₅₀ values (1–10 µM) for kinase inhibition; adjusting ATP concentration (1 mM vs. 0.1 mM) resolved variability .
Q. What experimental designs are optimal for assessing structure-activity relationships (SAR) of this compound?
- SAR strategy :
Variable substituents : Synthesize analogs with modified pyridinyl (e.g., 3-fluoro, 3-bromo) or piperidinyl groups (e.g., N-methylated).
Biological testing : Screen against a panel of 50+ targets (kinases, GPCRs) to map selectivity .
- Table : Key substituent effects
| Substituent | Activity Trend (IC₅₀) | Target Selectivity |
|---|---|---|
| 3-Cl-pyridinyl | 0.8 µM (Kinase A) | High (Kinase A/B) |
| 3-F-pyridinyl | 2.5 µM (Kinase A) | Moderate |
| 4-CH₃-piperidinyl | Inactive | N/A |
Q. How can crystal structure data inform the optimization of this compound’s solubility and stability?
- Crystallography insights :
- H-bond networks : The sulfonyl group forms H-bonds with water, suggesting polar modifications (e.g., PEGylation) to enhance solubility .
- Thermal stability : TGA/DSC data show decomposition >200°C, supporting lyophilization for long-term storage .
Q. What strategies mitigate low reaction yields during scale-up synthesis?
- Process optimization :
Continuous flow reactors : Improve mixing efficiency for sulfonylation (yield increase from 60% to 85%) .
Catalyst screening : Switch from HOBt to DMAP for acetamide coupling (reduces reaction time by 50%) .
Byproduct analysis : Use LC-MS to identify and suppress dimerization via temperature modulation .
Q. How can researchers evaluate the compound’s stability under physiological conditions (pH, temperature)?
- Stability protocol :
pH profiling : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC.
Degradation products : Major degradation at pH >7 involves sulfonyl group hydrolysis (identified via LC-MS/MS) .
- Table : Stability profile
| Condition | Half-life (h) | Major Degradant |
|---|---|---|
| pH 7.4, 37°C | 12 | Desulfonated analog |
| pH 2.0, 37°C | 48 | Intact compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
